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Compound of Interest

Compound Name: C18:1 Cyclic LPA

Cat. No.: B15570888

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, chemical properties, and biological

activities of C18:1 cyclic lysophosphatidic acid (C18:1 cLPA). It includes detailed experimental
protocols and data presented for clarity and comparative analysis, alongside visualizations of

key signaling pathways.

Core Concepts: Structure and Chemical Properties

C18:1 cyclic lysophosphatidic acid is a naturally occurring bioactive phospholipid, an analog of
the more widely studied lysophosphatidic acid (LPA).[1] Its structure is characterized by a
glycerol backbone, an oleoyl (C18:1) fatty acid at the sn-1 position, and a distinctive cyclic
phosphate group spanning the sn-2 and sn-3 positions.[1] This cyclic phosphate moiety is
crucial for its unique biological activities, which often contrast with those of LPA.[1][2]

The presence of the oleoyl chain, an 18-carbon chain with a single cis double bond, contributes
to the molecule's fluidity and influences its interaction with cellular membranes and protein
targets.

Chemical Structure

Systematic Name: 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic phosphate

Molecular Formula: C21H3906P
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Structure:

Click to download full resolution via product page
Caption: Chemical structure of C18:1 cyclic LPA.

Physicochemical Properties

Quantitative data on the physicochemical properties of C18:1 cLPA are summarized in the table
below. Data for the closely related 1-oleoyl-LPA (C18:1 LPA) are included for comparison

where direct data for the cyclic form is unavailable.
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1-Oleoyl-LPA (for

Property C18:1 Cyclic LPA .
comparison)
Molecular Weight 421.55 g/mol [1] 436.5 g/mol
CAS Number 799268-69-2[1] 22556-62-3[3]
Appearance White to off-white powder Crystalline solid[4]
Melting Point Data not available Data not available
Solubility
Chloroform Soluble Soluble at all concentrations[5]

Chloroform:Methanol:Acetic

) Data not available Clear solution at 10 mg/mL[3]
Acid (95:5:5)
. Limited solubility, ~0.05
DMSO Data not available
mg/mL[4][5]
) Limited solubility, ~0.05
Ethanol Data not available
mg/mL[4][5]
) Completely soluble with
Ethanol:Water (1:1, v/v) Data not available ) o
heating/sonication[5]
) ~8.3 mg/mL[4], 0.3 mM (0.14
PBS (pH 7.2) Data not available )
mg/mL) with 0.1% BSA[5]
Stable for at least 1 year at Aqueous solutions are stable
-20°C in powder form.[1] In for 24-48 hours at 4°C.[5]
Stability tissue culture medium, over Freezer storage is
75% remains intact for up to recommended for organic
24 hours.[6] solutions.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of C18:1
CLPA.

Lipid Extraction: Modified Bligh and Dyer Method
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This protocol is suitable for the extraction of cLPA from biological samples such as cell
suspensions or tissue homogenates.[7][8]

Materials:

e Chloroform

e Methanol

» Deionized water

e Phosphate-buffered saline (PBS)
o Vortex mixer

e Centrifuge

e Glass tubes

Procedure:

e To a 1 mL aqueous sample (e.g., cell suspension in PBS), add 3.75 mL of a 1:2 (v/v)
chloroform:methanol mixture.

» Vortex vigorously for 15 minutes at room temperature.

e Add 1.25 mL of chloroform and vortex for 1 minute.

e Add 1.25 mL of deionized water and vortex for another minute.

e Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

» Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur
pipette.

o For quantitative analysis, the upper aqueous phase can be re-extracted with 2 mL of
chloroform to improve recovery.
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o Combine the organic phases and evaporate the solvent under a stream of nitrogen or using
a vacuum concentrator.

e Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Thin-Layer Chromatography (TLC) for Purity

Assessment
TLC is a common method to assess the purity of C18:1 cLPA.[9][10][11][12]

Materials:

Silica gel TLC plates (e.g., 20x20 cm)

TLC developing tank

Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 65:25:4 v/v/v)

lodine vapor or other suitable visualization agent

C18:1 cLPA standard

Procedure:

o Prepare the TLC tank by adding the mobile phase to a depth of about 1 cm and lining the
tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
Allow the tank to equilibrate for at least 30 minutes.

¢ Using a pencil, lightly draw an origin line about 2 cm from the bottom of the TLC plate.

e Spot a small amount of the dissolved C18:1 cLPA sample and the standard onto the origin
line.

o Place the TLC plate in the developing tank, ensuring the origin line is above the solvent level.
» Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.

» Remove the plate from the tank and mark the solvent front with a pencil.
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o Allow the plate to air dry completely.

» Visualize the spots by placing the plate in a chamber with iodine crystals or by using an
appropriate spray reagent.

o Calculate the retention factor (Rf) value for the sample and compare it to the standard.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
specific method for the quantification of C18:1 cLPA in complex biological matrices.[13][14][15]
[16][17]

Instrumentation:

¢ High-performance liquid chromatograph (HPLC)

o Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 um particle size)

o Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phases:

» Mobile Phase A: Water with 0.1% formic acid

» Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

» Resuspend the extracted lipid sample in a suitable volume of the initial mobile phase
composition.

e Inject a defined volume of the sample onto the HPLC system.

o Separate the lipids using a gradient elution, for example, starting with a high percentage of
Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a run time
of approximately 8-10 minutes.

e The mass spectrometer should be operated in negative ion mode.
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e Monitor for the specific precursor-to-product ion transition for C18:1 cLPA.

e Quantify the amount of C18:1 cLPA by comparing the peak area to a standard curve
generated with known concentrations of a C18:1 cLPA standard.

Biological Activity and Signaling Pathways

C18:1 cLPA exerts a wide range of biological effects, many of which are distinct from or even
opposite to those of C18:1 LPA.[1] These activities are mediated through its interaction with
specific cellular targets, including LPA receptors and the enzyme autotaxin.

Interaction with LPA Receptors

C18:1 cLPA can act as a ligand for several G protein-coupled LPA receptors (LPARS),
specifically LPA1-5.[6] However, it generally displays a lower affinity or potency at these
receptors compared to LPA.[6] The differential signaling outcomes of cLPA versus LPA are
thought to arise from biased agonism or the recruitment of different downstream signaling

partners.

Receptor G-protein Coupling Downstream Effectors
LPA1 Gilo, Gg/11, G12/13 PLC, PI3K, RhoA, Rac[18][19]
LPA2 Gilo, Gg/11, G12/13 PLC, PI3K, Rac
LPA3 Gilo, Gg/11, G12/13 PLC

Adenylyl Cyclase (CAMP?1),
LPA4 Gs, Gg/11, G12/13

RhoA[20]

Adenylyl Cyclase (CAMP1),
LPAS Gs, Gg/11, G12/13

PLC

Inhibition of Autotaxin

A key biological activity of C18:1 cLPA is its ability to inhibit autotaxin (ATX), the primary
enzyme responsible for the production of LPA from lysophosphatidylcholine (LPC). By inhibiting
ATX, C18:1 cLPA can effectively reduce the levels of pro-proliferative and pro-migratory LPA in
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the extracellular environment. This inhibitory action is a major contributor to the anti-cancer and
anti-metastatic properties of cLPA.

Key Signaling Pathways

The signaling pathways activated by C18:1 cLPA are complex and cell-type dependent. Two of
the most well-characterized pathways are the regulation of the RhoA and cAMP signaling
cascades.

In contrast to LPA, which is a potent activator of the small GTPase RhoA, C18:1 cLPA has
been shown to inhibit RhoA activation.[6] RhoA is a critical regulator of the actin cytoskeleton,
and its activation is essential for cell migration and invasion. By inhibiting RhoA, C18:1 cLPA
can suppress cancer cell motility and metastasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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